Tizoxanide glucuronide,sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

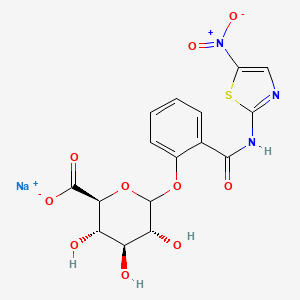

Tizoxanide Glucuronide Sodium Salt is a metabolite of tizoxanide, which is itself an active metabolite of the antiparasitic agent nitazoxanide. This compound is formed through the glucuronidation process, where glucuronic acid is added to tizoxanide. Tizoxanide Glucuronide Sodium Salt has a molecular formula of C16H14N3O10S.Na and a molecular weight of 463.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tizoxanide Glucuronide Sodium Salt involves the glucuronidation of tizoxanide. This process is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase, which transfers glucuronic acid from uridine diphosphate to tizoxanide . The reaction typically occurs in the liver and intestines of humans and other animals .

Industrial Production Methods

Industrial production of Tizoxanide Glucuronide Sodium Salt involves the use of recombinant human UDP-glucuronosyltransferase enzymes to catalyze the glucuronidation of tizoxanide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tizoxanide Glucuronide Sodium Salt primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to tizoxanide, resulting in the formation of Tizoxanide Glucuronide Sodium Salt .

Common Reagents and Conditions

The glucuronidation reaction requires uridine diphosphate-glucuronic acid as the glucuronic acid donor and uridine diphosphate-glucuronosyltransferase as the catalyst . The reaction is typically carried out in aqueous conditions at physiological pH and temperature .

Major Products Formed

The major product formed from the glucuronidation of tizoxanide is Tizoxanide Glucuronide Sodium Salt .

Scientific Research Applications

Tizoxanide Glucuronide Sodium Salt has several scientific research applications:

Mechanism of Action

Tizoxanide Glucuronide Sodium Salt exerts its effects by inhibiting the pyruvate:ferredoxin/flavodoxin oxidoreductase cycle in anaerobic microbes. This disruption of energy metabolism leads to the death of the microbes . The compound also induces lesions in cell membranes and depolarizes mitochondrial membranes in parasitic protozoa .

Comparison with Similar Compounds

Similar Compounds

Nitazoxanide: The parent compound of tizoxanide, used as an antiparasitic and antiviral agent.

Tizoxanide: The active metabolite of nitazoxanide, which is further metabolized to Tizoxanide Glucuronide Sodium Salt.

Uniqueness

Tizoxanide Glucuronide Sodium Salt is unique in its role as a major metabolite of tizoxanide, contributing to the overall antiparasitic and antiviral activity of nitazoxanide. Its formation through glucuronidation also highlights the importance of metabolic processes in drug action and elimination .

Biological Activity

Tizoxanide glucuronide sodium salt is a significant metabolite of nitazoxanide, an established antiparasitic and antiviral agent. This article delves into the biological activity of tizoxanide glucuronide sodium salt, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Tizoxanide glucuronide sodium salt is characterized by its chemical formula C16H14N3O10S and a molecular weight of 463.35 g/mol. The compound is a sodium salt, which enhances its solubility in aqueous solutions, making it suitable for various biological applications. Its structure features a glucuronide moiety, indicating that it is a glycosylated form of tizoxanide, contributing to its pharmacological properties and metabolic stability.

The primary mechanism of action for tizoxanide glucuronide sodium salt involves the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) cycle in anaerobic microbes. This disruption in energy metabolism leads to microbial death, which is crucial for its antiparasitic and antiviral effects.

Antiviral Properties

Tizoxanide and its glucuronidated form have demonstrated significant antiviral activity. In studies involving Zika virus (ZIKV), tizoxanide completely abolished ZIKV proliferation at concentrations as low as 10 μM in vitro. Both tizoxanide and nitazoxanide inhibited ZIKV replication by targeting post-viral entry steps, suggesting their potential as therapeutic agents against viral infections .

Antiparasitic Effects

Tizoxanide glucuronide sodium salt retains potent antiparasitic properties, particularly against protozoan parasites such as Cryptosporidium parvum. Research indicates that it affects parasite development at concentrations as low as 2.2 μg/ml, showcasing its efficacy in combating parasitic infections.

Comparative Analysis with Related Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Nitazoxanide | C12H15N3O5S | Broad-spectrum activity against various pathogens |

| Tizoxanide O-b-D-glucuronide | C16H14N3O10S | Glycosylated form with enhanced solubility |

| Metronidazole Glucuronide | C6H9ClN4O3 | Antiprotozoal agent with different mechanism |

| Sulfadiazine Glucuronide | C10H10N4O2S | Sulfonamide antibiotic with similar metabolic pathways |

Case Studies and Research Findings

- Zika Virus Inhibition : A study demonstrated that both nitazoxanide and tizoxanide effectively inhibited ZIKV proliferation in Vero cells with no observed cytotoxicity at tested concentrations. The drugs were found to inhibit intracellular ZIKV RNA production in a dose-dependent manner .

- Antimycobacterial Activity : Tizoxanide and tizoxanide glucuronide were evaluated for their activity against Mycobacterium tuberculosis. Results indicated that effective concentrations required for inhibition were significantly higher in whole blood cultures compared to standard conditions, highlighting the impact of protein binding on drug efficacy .

- Pharmacokinetics : The pharmacokinetic profile of tizoxanide and its glucuronidated form shows comparable peak plasma concentrations (Cmax) after oral administration, indicating that both forms are bioavailable at therapeutic levels necessary for antiviral activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing high-purity Tizoxanide glucuronide sodium salt, and how do reaction conditions impact yield?

Tizoxanide glucuronide sodium salt is synthesized via glucuronidation of tizoxanide using enzymatic or chemical methods. The chemical synthesis involves condensation of a protected glucuronide donor (e.g., benzyl salicylate) with 2-amino-5-chlorothiazole using EDCI and DMAP as catalysts, achieving ~61% yield . Strong bases like Et3N must be avoided to prevent elimination reactions that degrade the glucuronide structure . Purification via reverse-phase HPLC or ion-exchange chromatography ensures >95% purity, critical for pharmacokinetic studies .

Q. How is the sodium salt form of Tizoxanide glucuronide structurally characterized, and what analytical techniques validate its identity?

Structural validation employs:

- NMR spectroscopy : Confirms glucuronic acid conjugation at the phenolic hydroxyl group of tizoxanide .

- High-resolution mass spectrometry (HRMS) : Verifies molecular formula (C16H10D4N3O10SNa) and isotopic pattern for deuterated forms .

- X-ray crystallography : Resolves stereochemistry of the β-D-glucuronide moiety .

Q. What standard protocols are used to quantify Tizoxanide glucuronide sodium salt in biological matrices?

Quantification uses LC-MS/MS with deuterated internal standards (e.g., Tizoxanide-d4 glucuronide) to correct for matrix effects. Key parameters:

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Ionization : ESI-negative mode (m/z 440.3 → 264.1 for tizoxanide glucuronide) .

- Calibration range : 0.1–50 µg/mL, with LOD of 0.02 µg/mL .

Advanced Research Questions

Q. How do conflicting pharmacokinetic (PK) data for Tizoxanide glucuronide sodium salt arise across age groups, and how can these be resolved?

PK discrepancies stem from age-dependent metabolic differences:

- Adults (≥18 years) : Higher AUCτ (41.9 µg·hr/mL) vs. pediatric patients (11.7–13.5 µg·hr/mL) due to mature UGT1A1 activity .

- Detection variability : Deuterated analogs improve precision in pediatric studies with low plasma volumes .

- Methodological adjustments : Co-administration with food standardizes absorption kinetics, reducing Tmax variability (2–8 hr → 2–4 hr) .

Q. What experimental strategies elucidate the metabolic pathways of Tizoxanide glucuronide sodium salt in hepatic microsomes?

- Recombinant enzyme assays : Incubate with UGT isoforms (e.g., UGT1A1, UGT1A7) to identify primary glucuronidation pathways .

- Inhibition studies : Use β-glucuronidase inhibitors (e.g., D-saccharic acid 1,4-lactone) to confirm metabolite reversibility .

- Stable isotope tracing : Track deuterium-labeled glucuronide in bile/cerebrospinal fluid to map enterohepatic recirculation .

Q. How can researchers resolve contradictions in reported antiparasitic IC50 values for Tizoxanide glucuronide sodium salt?

Variability in IC50 (e.g., 2.2 µg/mL vs. 5.5 µg/mL for Cryptosporidium parvum) arises from:

- Assay conditions : Serum protein binding alters free drug concentration; use protein-free media for consistency .

- Strain specificity : Test multiple clinical isolates to account for genetic resistance .

- Endpoint measurement : Compare ATP-based viability assays vs. microscopy for accuracy .

Q. What methodologies optimize the detection of Tizoxanide glucuronide sodium salt in tissue distribution studies?

- Tissue homogenization : Use PBS (pH 6.8) with 0.1% SDS to recover glucuronide from lipid-rich organs (e.g., liver) .

- Microdialysis : Implant probes in target tissues (e.g., brain) to monitor real-time glucuronide levels .

- Imaging mass spectrometry : Spatial mapping of glucuronide distribution in infected vs. healthy tissues .

Q. Methodological Notes

- Synthesis optimization : Scale-up reactions require strict control of temperature (20–25°C) and humidity (<30%) to prevent glucuronide hydrolysis .

- Data normalization : Use creatinine-adjusted urinary excretion rates to account for renal clearance variability in PK studies .

- Contradiction resolution : Apply Hill slope analysis to distinguish between cooperative binding and assay artifacts in dose-response curves .

Properties

Molecular Formula |

C16H14N3NaO10S |

|---|---|

Molecular Weight |

463.4 g/mol |

IUPAC Name |

sodium;(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |

InChI |

InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11+,12-,15?;/m0./s1 |

InChI Key |

HJXNHPDNJXKILF-YJYGSKBTSA-M |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.